4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyrrolo, triazolo, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This is achieved through cyclization reactions involving appropriate precursors such as substituted anilines, aldehydes, and hydrazines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazolothiadiazine: Shares the triazole moiety and exhibits comparable biological activities.
Uniqueness
4-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its specific substitution pattern further enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O/c1-14-7-5-6-8-19(14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)17-9-11-18(29-4)12-10-17/h5-13H,1-4H3 |
InChI Key |
ZMSOEPXPLHQZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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